molecular formula C17H16FN3O B2646997 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide CAS No. 1798525-45-7

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide

Cat. No.: B2646997
CAS No.: 1798525-45-7
M. Wt: 297.333
InChI Key: JDRZBVJPIQFIPM-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” is a chemical compound that belongs to the class of 1H-Pyrrolo[2,3-b]pyridine derivatives . This class of compounds has been studied for their potential in various biological applications .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives involves complex chemical reactions. The position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of activity. Conversely, the introduction of certain substituents at position 5 was tolerated, with retention of activity .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and detailed analysis would require advanced techniques such as X-Ray crystal structure determination .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps. The reactions are influenced by the presence of various substituents at different positions on the pyrrolo[2,3-b]pyridine ring .

Scientific Research Applications

Synthesis and Characterization

A study focuses on the synthesis and characterization of similar heterocyclic compounds, demonstrating the methods for preparing complex molecules with potential applications in drug discovery. The research describes the synthesis, molecular structure, vibrational spectra, and theoretical studies on stability and reactivity, highlighting the compound's potential in non-linear optics and as a precursor for developing new drugs due to its stable complex with human alpha9 nicotinic acetylcholine receptor antagonist properties (Murthy et al., 2017).

Potential for Drug Development

Another area of research investigates the properties of related compounds, including their synthesis and potential as drug candidates. For example, studies on the synthesis of specific pyrrolidine derivatives and their application as κ opioid receptor selective antagonists showcase the therapeutic potential of these molecules. Such compounds are noted for their high affinity and selectivity for κ opioid receptors, indicating their utility in developing treatments for conditions modulated by these receptors (Mitch et al., 2011).

Chemical Reactivity and Stability

Research also delves into the chemical reactivity and stability of these compounds in various conditions, providing insights into their behavior in biological systems and potential as drug molecules. Studies involving the synthesis of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as selective Al(3+) sensors indicate the versatility of such compounds in chemical sensing applications, which could be extended towards biological sensing and imaging technologies (Maity & Govindaraju, 2010).

Application in Organic Synthesis

The compound and its derivatives have been utilized in organic synthesis, demonstrating their utility in constructing complex molecular architectures. This includes the development of methodologies for nucleophilic addition to pyridinium salts, enabling the synthesis of a wide range of heterocyclic compounds. Such reactions are pivotal in the synthesis of nonpeptide antagonists and other biologically active molecules, showcasing the compound's role in advancing synthetic organic chemistry (Lemire et al., 2004).

Future Directions

The future directions for the study of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” and related compounds could involve further exploration of their potential applications in various biological contexts. For example, these compounds could be further optimized and studied for their potential as therapeutic agents in various diseases .

Properties

IUPAC Name

2-fluoro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-15-7-2-1-6-14(15)17(22)20-10-4-11-21-12-8-13-5-3-9-19-16(13)21/h1-3,5-9,12H,4,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRZBVJPIQFIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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